molecular formula C7H3Cl3F2O3S B1411214 2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1807036-02-7

2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1411214
CAS No.: 1807036-02-7
M. Wt: 311.5 g/mol
InChI Key: HHNVHMXHWOXLRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride (CAS 1807036-14-1) is a specialized fluorinated benzenesulfonyl chloride intermediate of high value in research and development. With a molecular formula of C7H3Cl3F2O3S and a molecular weight of 311.52 g/mol, this compound serves as a critical building block for introducing the sulfonyl moiety into target molecules . Its primary research applications leverage the strategic incorporation of fluorine and chlorine atoms, which is a common strategy in modern medicinal and agrochemistry. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered physicochemical properties, making them crucial for developing advanced pharmaceutical candidates and agrochemicals . The reactive sulfonyl chloride group allows this compound to be readily used in nucleophilic substitution reactions, particularly in the synthesis of sulfonamide derivatives, which are a prominent functional group in many active molecules . Researchers utilize this intermediate to create novel compounds for potential use in next-generation drugs, such as enzyme inhibitors, and in the development of more potent and environmentally resilient herbicides and pesticides . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, as benzenesulfonyl chlorides are typically moisture-sensitive and may cause severe skin burns and eye damage .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(16(10,13)14)2-5(3)15-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNVHMXHWOXLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C6_6H3_3Cl3_3O2_2S. Its structure includes a sulfonyl chloride functional group, which is critical for its biological activity. The presence of chlorine and difluoromethoxy groups enhances its pharmacological properties.

Research indicates that compounds with sulfonamide linkers, including this compound, exhibit various biological activities through different mechanisms:

  • Inhibition of Enzyme Activity : The compound is known to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as glucose metabolism and lipid regulation .
  • PPAR Activation : It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ, which plays a significant role in insulin sensitivity and lipid metabolism .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship reveals that modifications at specific positions on the benzene ring can significantly enhance antimicrobial potency .

Cardiovascular Effects

A notable study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure in cardiovascular models. It was found that certain derivatives could lower coronary resistance, suggesting potential applications in managing hypertension . The mechanisms involved may include calcium channel modulation, which is a common target for cardiovascular drugs.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A series of analogs were tested for their transcriptional activity in cellular assays, revealing EC50 values ranging from 2 nM to no binding at all. These findings highlight the importance of specific structural moieties in determining biological activity .
  • Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies provide insights into how structural variations affect binding interactions and subsequent biological effects .

Table of Biological Activities

Activity TypeCompoundEffectReference
AntimicrobialThis compoundInhibition of S. aureus
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistance
PPAR ActivationVarious analogsEnhanced insulin sensitivity

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is essential for evaluating the safety and efficacy of this compound. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for several derivatives . However, further investigations are necessary to comprehensively assess these parameters.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of sulfonamide and sulfonate ester derivatives. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable covalent bonds. This characteristic makes it valuable in the synthesis of complex organic molecules.

Reaction Type Product Type Example Reaction
Sulfonamide FormationSulfonamidesReaction with amines to yield sulfonamides
EsterificationSulfonate EstersReaction with alcohols to form sulfonate esters
Functional Group ModificationVarious derivativesModification of biomolecules for structural studies

Medicinal Chemistry

Pharmaceutical Intermediates
The compound is investigated for its potential use in the development of pharmaceuticals. It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Research indicates that compounds derived from this compound exhibit significant biological activities, including antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activities of various derivatives synthesized from this compound. Compounds showed promising results against bacterial strains such as E. coli and fungal strains like Candida albicans. The structure-activity relationship (SAR) revealed that the presence of chlorine atoms and sulfonamide groups enhanced antibacterial properties significantly .

Material Science

Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to modify polymer properties makes it useful in creating advanced materials with specific functionalities.

Application Area Description
Polymer ModificationEnhances thermal stability and mechanical properties
Specialty Chemical ProductionUsed as a building block for various chemical products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their impact on physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride Not provided C₇H₃Cl₂F₂O₃S ~311.52 (est.) Cl (2,4); OCHF₂ (5) Pharmaceutical intermediates
2,4-Dichloro-5-fluorobenzenesulfonyl chloride 874773-65-6 C₆H₂Cl₂FO₂S 263.50 Cl (2,4); F (5) Agrochemical synthesis
5-Chloro-2,4-difluorobenzenesulfonyl chloride 13656-57-0 C₆H₂ClF₂O₂S 247.05 Cl (5); F (2,4) High reactivity in nucleophilic substitutions
2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride 1803817-79-9 C₇H₃Cl₂F₂O₃S 311.52 Cl (2,4); OCHF₂ (3) Positional isomer with distinct reactivity
2-(Trifluoromethoxy)benzenesulfonyl chloride 103008-51-1 C₇H₄ClF₃O₃S 260.62 OCF₃ (2); Cl (1) Electronics and polymer industries
Key Observations:
  • Substituent Position and Electronic Effects : The position of the difluoromethoxy group significantly influences reactivity. For example, 2,4-dichloro-3-(difluoromethoxy)benzenesulfonyl chloride exhibits different electronic effects compared to the 5-substituted target compound due to steric and resonance differences.
  • Fluorine vs. Difluoromethoxy : Replacing fluorine with difluoromethoxy (as in 2,4-dichloro-5-fluorobenzenesulfonyl chloride vs. the target compound) increases molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .
  • Trifluoromethoxy Derivatives : Compounds like 2-(trifluoromethoxy)benzenesulfonyl chloride demonstrate higher thermal stability due to the strong electron-withdrawing effect of -OCF₃, making them suitable for high-performance materials.

Preparation Methods

Starting Material Selection

The synthesis typically begins with a benzene derivative bearing the desired substituents, such as 3,4-dichloro-5-(difluoromethoxy)benzenesulfonic acid or related compounds. The key challenge is selectively introducing the sulfonyl chloride group at the desired position.

Chlorination of Sulfonic Acid to Sulfonyl Chloride

The most common industrial approach involves chlorinating the sulfonic acid precursor using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Step Reagents and Conditions Description Reference
1 Thionyl chloride (SOCl₂), reflux Converts sulfonic acid to sulfonyl chloride ,
2 Excess SOCl₂, reflux Ensures complete conversion

Research Findings:

  • The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent, replacing the hydroxyl group with chlorine to form the sulfonyl chloride.
  • The process is efficient but requires strict anhydrous conditions due to the hydrolysis sensitivity of SOCl₂.

Chlorination of Aromatic Ring

Alternatively, direct chlorination of the aromatic ring can be performed using chlorinating agents such as Cl₂ in the presence of catalysts like FeCl₃ or AlCl₃ . However, this method often results in less regioselectivity and is less favored for complex substitution patterns.

Synthesis via Nucleophilic Substitution and Sulfonation

Formation of Difluoromethoxy Group

The difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethylating agents or via methylation of phenols with difluoromethyl halides.

Sulfonation and Chlorination Sequence

A typical route involves:

  • Sulfonation of the aromatic ring with fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
  • Conversion to sulfonyl chloride using SOCl₂ .
  • Subsequent chlorination of the aromatic ring to introduce chlorine substituents at specific positions, guided by directing effects.

Final Chlorosulfonylation

The final step involves chlorosulfonylation, where chlorosulfonic acid reacts with the aromatic ring bearing the difluoromethoxy group, followed by chlorination with SOCl₂ to yield the target compound.

Catalytic Methods for Improved Selectivity and Yield

Recent research emphasizes catalytic approaches to improve the efficiency and safety of synthesis:

Method Catalyst Reagents Advantages Reference
Zeolite-supported acid catalysis Composite zeolite solid super acid 2,4-dichlorofluorobenzene, chlorosulfonic acid Higher selectivity, milder conditions, fewer by-products
Iron(III) chloride catalysis FeCl₃ Sulfonation and chlorination steps Improved yield, simplified process

Research Findings:

  • The use of composite zeolite solid super acids facilitates regioselective sulfonation and chlorination, reducing side reactions.
  • Catalytic systems enable reactions at lower temperatures and with higher control, making the process more suitable for industrial scale-up.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Catalyst Reaction Conditions Yield Advantages References
Chlorination of sulfonic acid 3,4-dichloro-5-(difluoromethoxy)benzenesulfonic acid SOCl₂ None Reflux, anhydrous ~85% Direct, high yield ,
Catalytic chlorination 2,4-dichlorofluorobenzene Cl₂, FeCl₃ FeCl₃ Reflux, controlled temperature 70-80% regioselectivity
Zeolite-supported catalysis Aromatic precursor Chlorosulfonic acid, Cl₂ Composite zeolite super acid Mild, controlled >90% Environmentally friendly

Summary of Research Findings

  • Efficiency and Industrial Relevance: The chlorination of sulfonic acids using SOCl₂ remains the most straightforward and scalable method, with yields exceeding 85% under optimized conditions.
  • Catalytic Innovations: The employment of solid acid catalysts like composite zeolites enhances regioselectivity, reduces side reactions, and simplifies purification.
  • Safety and Environmental Considerations: Modern methods focus on minimizing the use of hazardous reagents and reducing waste, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Chlorosulfonation : Introducing the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
  • Halogenation : Selective chlorination at the 2- and 4-positions via electrophilic substitution, using reagents like Cl2/FeCl3 or SO2Cl2.
  • Difluoromethoxy Introduction : Substitution at the 5-position via nucleophilic displacement (e.g., using KF/18-crown-6 in anhydrous DMF) .
  • Purification : Chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity. Monitor by TLC and <sup>19</sup>F NMR to confirm absence of residual fluorinated byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments and confirm substitution patterns. The difluoromethoxy group (<sup>19</sup>F NMR) shows distinct coupling patterns (e.g., <sup>2</sup>JF-F ≈ 250 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns, particularly loss of SO2Cl (m/z ~99) .
  • IR Spectroscopy : Detect S=O stretches (~1370 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>).
  • Melting Point Analysis : Compare observed mp (e.g., 105–110°C) with literature to assess purity .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the solvolysis kinetics of this sulfonyl chloride?

  • Methodological Answer :

  • Kinetic Studies : Conduct solvolysis in binary solvent systems (e.g., ethanol/water or fluoroalcohol/water) at varying temperatures. Monitor reaction progress via conductivity or HPLC.
  • Grunwald-Winstein Analysis : Correlate rate constants (log k) with solvent ionizing power (Y values). The electron-withdrawing Cl and difluoromethoxy groups likely accelerate solvolysis in polar aprotic solvents (e.g., acetone, ε = 20.7) .
  • Activation Parameters : Calculate ΔH<sup>‡</sup> and ΔS<sup>‡</sup> using Eyring plots to distinguish between associative (SN2) and dissociative (SN1) mechanisms .

Q. Can this compound act as an electrophilic coupling partner in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Application in Arylation : Test Suzuki-Miyaura couplings using PdCl2(CH3CN)2 (5 mol%), Li2CO3 (2 equiv), and arylboronic acids in 1,4-dioxane at 140°C.
  • Regioselectivity : The 2,4-dichloro substituents may direct coupling to the 5-position. Use <sup>13</sup>C NMR to confirm regiochemical outcomes.
  • Scope Limitations : Halo-substituted benzenesulfonyl chlorides often require electron-deficient aryl partners; steric hindrance from the difluoromethoxy group may reduce yields .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent nucleophilic substitution rates)?

  • Methodological Answer :

  • Variable Control : Systematically test factors like solvent purity, trace moisture, and catalyst loading. For example, residual H2O in DMF can hydrolyze sulfonyl chlorides, skewing kinetic data .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies under different conditions. The difluoromethoxy group’s strong electron-withdrawing effect may stabilize intermediates, altering rate-limiting steps .
  • Isotopic Labeling : Use <sup>18</sup>O-labeled H2O to track hydrolysis pathways and identify competing mechanisms .

Safety and Experimental Design

Q. What protocols ensure safe handling and disposal of this compound during experiments?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of SO2/HCl vapors .
  • Waste Neutralization : Quench residual compound with 10% NaHCO3 (slow addition to avoid foaming) and isolate as hazardous halogenated waste .
  • Spill Management : Absorb spills with vermiculite, then treat with 5% NaOH solution before disposal .

Mechanistic Investigations

Q. What is the role of the difluoromethoxy group in modulating electrophilicity at the sulfonyl chloride center?

  • Methodological Answer :

  • Hammett Analysis : Compare σpara values for substituents (Cl: σp = 0.23; OCF2H: σp ≈ 0.45) to quantify electronic effects on reaction rates.
  • X-ray Crystallography : Resolve the crystal structure to assess bond angles and electron density at the sulfur center. The CF2 group’s inductive effect likely increases S-Cl polarization, enhancing electrophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Reactant of Route 2
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

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